2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid
Description
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexyl ring substituted with four methyl groups
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C12H22O2/c1-11(2)6-9(5-10(13)14)7-12(3,4)8-11/h9H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
HXKVDMILJITBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable alkylating agent under basic conditions to form the corresponding alkylated product. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to yield 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate
- 3,3,5,5-Tetramethylcyclohexyl ethylphosphonofluoridate
Uniqueness
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexyl ring and the carboxylic acid functional group. These characteristics confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Biological Activity
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is a unique organic compound characterized by its bulky cyclohexyl structure and carboxylic acid functional group. Its molecular formula is C_{12}H_{22}O_2, with a molecular weight of approximately 198.31 g/mol. The presence of multiple methyl groups contributes to its steric bulk and hydrophobic properties, which can significantly influence its biological interactions and pharmacological potential.
The biological activity of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid is primarily governed by its interactions with various biomolecules. Preliminary studies suggest that compounds with significant steric bulk may interact differently with lipid membranes and proteins compared to less bulky counterparts. This can affect absorption rates and bioavailability, making it a subject of interest in pharmacological research.
Interaction Studies
Research indicates that 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid may exhibit unique interaction profiles due to its hydrophobic character. These interactions are crucial for understanding the compound's pharmacokinetics and pharmacodynamics, particularly in drug development contexts.
Case Studies
- CNS Disorders : A study explored the compound's potential as an NMDA receptor antagonist, which could be beneficial in treating various central nervous system disorders. The results indicated significant activity in models demonstrating motor impairment and convulsions .
- Antioxidant Activity : Investigations into the antioxidant properties of structurally similar compounds suggest that 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid may possess similar capabilities. This aspect is crucial for applications in pharmaceuticals aimed at oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Methylcyclohexyl)acetic acid | C_{12}H_{22}O_2 | Contains a methyl group on the cyclohexane ring |
| 2-(Cyclopentyl)acetic acid | C_{10}H_{18}O_2 | Smaller cycloalkane structure |
| 4-(1-Methyl-1-cyclopentyl)butanoic acid | C_{13}H_{24}O_2 | Larger cyclopentane derivative |
| 2-(4-Isobutylphenyl)acetic acid | C_{13}H_{18}O_2 | Aromatic ring increases lipophilicity |
The structural uniqueness of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid lies in its combination of steric bulk and hydrophobic character due to multiple methyl groups on the cyclohexane ring. This configuration may provide distinct biological activities compared to other structurally similar compounds.
Toxicological Profile
Toxicological assessments indicate that while some related compounds exhibit mild to moderate irritation in animal models, full recovery is typically observed. Studies have shown that these compounds do not demonstrate genotoxicity in bacterial assays or mammalian cell systems . It is essential to evaluate the safety profile of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid through comprehensive toxicological studies to ensure its suitability for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
